1-Cyclopentylpiperidin-3-ol
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Overview
Description
1-Cyclopentylpiperidin-3-ol is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
The synthesis of 1-Cyclopentylpiperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ efficient catalytic processes to ensure high yields and purity. For instance, the use of Cp*Ir complexes has been reported for the N-heterocyclization of primary amines with diols .
Chemical Reactions Analysis
1-Cyclopentylpiperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperidin-3-ol involves its interaction with specific molecular targets. It is known to act as a muscarinic antagonist, which means it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as pupil dilation and inhibition of glandular secretions. The pathways involved include the inhibition of acetylcholine binding, which prevents the activation of downstream signaling cascades.
Comparison with Similar Compounds
1-Cyclopentylpiperidin-3-ol can be compared with other similar compounds, such as:
1-Cyclopenten-3-ol: This compound has a similar cyclopentyl structure but lacks the piperidine ring.
1-Penten-3-ol: It has a linear structure with a hydroxyl group and a double bond, differing significantly from the piperidine ring structure.
Cyclopentolate: Another muscarinic antagonist, but with a different chemical structure and used primarily in ophthalmology.
The uniqueness of this compound lies in its combination of the piperidine ring and cyclopentyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentylpiperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYJEAZPIWFZDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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